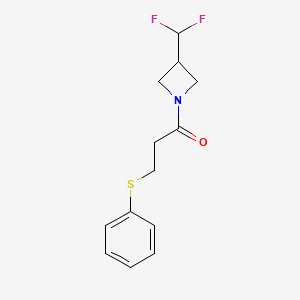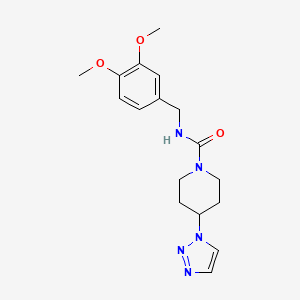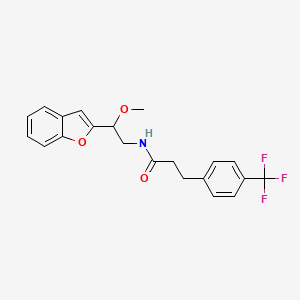
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one, also known as DFTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioester derivative of azetidine and has been found to possess several interesting properties that make it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the immune response, leading to its potential use as an anti-inflammatory agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to inhibit the expression of several pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one in lab experiments is its high potency and selectivity. It has been found to exhibit potent activity against cancer cells at low concentrations, making it a promising candidate for further development. However, its limited solubility in aqueous solutions can pose a challenge in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one. One potential area of research is the development of new materials and polymers using this compound as a building block. Another area of research is the investigation of this compound's potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.
Synthesemethoden
The synthesis of 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one involves the reaction of 3-(phenylthio)propanal with difluoromethylazetidine in the presence of a suitable catalyst. This reaction results in the formation of this compound as a white solid with a high yield. The synthesis process has been optimized to ensure high purity and reproducibility of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit potent anticancer activity against several cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.
In material science, this compound has been used as a building block for the synthesis of various polymers and materials. Its unique chemical structure makes it a promising candidate for the development of new materials with desirable properties.
Eigenschaften
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c14-13(15)10-8-16(9-10)12(17)6-7-18-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLHQSPDLFCOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2670623.png)



![1-[[(5-Chloropyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2670630.png)
![N-(2,5-difluorophenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2670632.png)
![(2S)-N-[[4-(4-Cyclopentylbutanoyl)morpholin-3-yl]methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2670633.png)
![N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2670634.png)

![6-Hydroxy-4-methyl-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B2670637.png)


![3-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2670645.png)